Chloromethylpentamethyldisiloxane
CAS No.: 17201-83-1
Cat. No.: VC21020696
Molecular Formula: C6H17ClOSi2
Molecular Weight: 196.82 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17201-83-1 |
---|---|
Molecular Formula | C6H17ClOSi2 |
Molecular Weight | 196.82 g/mol |
IUPAC Name | chloromethyl-dimethyl-trimethylsilyloxysilane |
Standard InChI | InChI=1S/C6H17ClOSi2/c1-9(2,3)8-10(4,5)6-7/h6H2,1-5H3 |
Standard InChI Key | OBSWSTDGLWZVEI-UHFFFAOYSA-N |
SMILES | C[Si](C)(C)O[Si](C)(C)CCl |
Canonical SMILES | C[Si](C)(C)O[Si](C)(C)CCl |
Introduction
Chemical Identity and Structure
Chloromethylpentamethyldisiloxane, also known as 1-(Chloromethyl)-1,1,3,3,3-pentamethyldisiloxane, belongs to the family of organosilicon compounds containing a disiloxane backbone with a chloromethyl functional group. The compound is characterized by a silicon-oxygen-silicon linkage with methyl and chloromethyl substituents . Its molecular framework consists of two silicon atoms bridged by an oxygen atom, with one silicon bearing a chloromethyl group and two methyl groups, while the other silicon carries three methyl groups.
The fundamental structural parameters and identifiers of Chloromethylpentamethyldisiloxane are presented in Table 1.
Structural Identifiers and Basic Information
Parameter | Value |
---|---|
Chemical Name | 1-(Chloromethyl)-1,1,3,3,3-pentamethyldisiloxane |
CAS Number | 17201-83-1 |
Molecular Formula | C₆H₁₇ClOSi₂ |
Molecular Weight | 196.823 g/mol |
SMILES Notation | CSi(C)OSi(CCl)C |
InChI Key | OBSWSTDGLWZVEI-UHFFFAOYSA-N |
The molecular structure features a central Si-O-Si linkage that forms the disiloxane backbone, with the chloromethyl (-CH₂Cl) group providing a reactive site for nucleophilic substitution reactions. This structural arrangement contributes to the compound's utility as an intermediate in organosilicon synthesis .
Physical and Chemical Properties
Chloromethylpentamethyldisiloxane exists as a colorless, transparent liquid at room temperature. The compound exhibits physical properties characteristic of organosilicon compounds, including moderate volatility and hydrophobicity. Detailed physical and chemical properties are critical for understanding its behavior in various chemical processes and applications.
Physical Properties
The physical properties of Chloromethylpentamethyldisiloxane are summarized in Table 2, providing essential parameters for handling and processing the compound.
The relatively low boiling point and moderate vapor pressure indicate that Chloromethylpentamethyldisiloxane is somewhat volatile, requiring appropriate containment during storage and handling. The flash point of approximately 37.6°C classifies it as a flammable liquid, necessitating precautions when working with the compound .
Synthesis and Preparation Methods
Several synthetic routes have been reported for preparing Chloromethylpentamethyldisiloxane, with the most common approaches involving reactions of silyl precursors. The preparation methods typically utilize organometallic reagents and carefully controlled reaction conditions to achieve high yields and purity.
Synthesis from Potassium Silanolate
One documented method involves the reaction of trimethylsilane potassium alcoholate with chloromethyldimethylchlorosilane in anhydrous tetrahydrofuran, as illustrated in the following procedure:
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Preparation of trimethylsilane potassium alcoholate (precursor)
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Reaction of the potassium alcoholate with chloromethyldimethylchlorosilane
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Processing through filtration, concentration, and purification steps
This synthetic approach yields high-purity Chloromethylpentamethyldisiloxane (>98%) with a yield of 1.8 kg from 1.12 kg of trimethylsilane potassium alcoholate and 1.2 kg of chloromethyldimethylchlorosilane .
Alternative Synthetic Methods
Research literature mentions additional synthetic pathways, including those involving hexamethyldisiloxane derivatives and chloromethylation reactions. These alternative methods provide flexibility in the synthesis of Chloromethylpentamethyldisiloxane depending on available starting materials and desired reaction conditions .
The thermal rearrangement of (dichloromethyl)pentamethyldisilane at 200°C for 8 hours reportedly produces (trimethylsilyl)(chlorodimethylsilyl)chloromethane, which can serve as an intermediate in the synthesis of Chloromethylpentamethyldisiloxane derivatives .
Chemical Reactivity and Transformations
Chloromethylpentamethyldisiloxane exhibits diverse chemical reactivity patterns, primarily centered on the functional chloromethyl group, which serves as a reactive site for various transformations. The silicon-oxygen-silicon framework remains relatively stable under most reaction conditions, allowing selective reactions at the chloromethyl position.
Nucleophilic Substitution Reactions
The chloromethyl group readily undergoes nucleophilic substitution reactions with various nucleophiles. One notable example is the reaction with sodium acetate to form acetatomethyltrimethylsilane:
"To a suspension of NaOAc (18.5g, 0.22mol) and tetrabutylammoniumchloride (2.8g, 1.0 mmol) in 300 mL carbon tetrachloride was added chloromethylpentamethyldisiloxane (40.0g, 0.20mol). The mixture was heated to reflux for 3 days. The solid salt was removed by filtration. After removing the solvent, the pure product was obtained by distillation. Yield: 24g (80%); b.p. 123-125 °C."
This transformation demonstrates the utility of Chloromethylpentamethyldisiloxane as a precursor for functionalized organosilicon compounds with diverse applications in synthetic chemistry.
Rearrangement Reactions
Under specific catalytic conditions, Chloromethylpentamethyldisiloxane can undergo intramolecular rearrangements. These rearrangements, often catalyzed by Lewis acids like aluminum chloride, involve the migration of methyl groups from silicon to carbon atoms, leading to structurally reorganized products .
Applications and Uses
Chloromethylpentamethyldisiloxane serves as a versatile reagent in both industrial and research settings, with applications spanning multiple fields of chemistry and materials science.
Advanced Functional Materials
One of the principal applications of Chloromethylpentamethyldisiloxane is as an additive in advanced functional materials . The compound's unique structural features contribute to enhanced material properties, including:
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Surface modification agents
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Cross-linking components in silicone polymers
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Intermediates in the synthesis of specialized organosilicon compounds
Synthetic Intermediates
Hazard Parameter | Information | Reference |
---|---|---|
Signal Word | Danger | |
Hazard Statements | H225-H315-H319-H335 | |
Hazard Codes | Xi | |
Risk Phrases | 11 | |
Safety Phrases | 16-26-36/37/39 | |
Transport Class | 3 | |
UN Number | 1993 | |
Packing Group | III |
The compound is classified as flammable (H225) and can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .
Related Silicon Compounds
Chloromethylpentamethyldisiloxane belongs to a broader family of organosilicon compounds with similar structural features. Understanding the relationships between these compounds provides context for the chemical behavior and applications of Chloromethylpentamethyldisiloxane.
Structural Analogs and Derivatives
Table 3 presents a comparison of Chloromethylpentamethyldisiloxane with structurally related compounds:
Compound | CAS Number | Molecular Formula | Structural Relationship |
---|---|---|---|
Pentamethyldisiloxane | 1438-82-0 | C₅H₁₆OSi₂ | Parent compound without chloromethyl group |
1-Chloro-1,1,3,3,3-pentamethyldisiloxane | 2943-62-6 | C₅H₁₅ClOSi₂ | Chlorine directly attached to silicon instead of chloromethyl group |
Pentamethyldisilane | 812-15-7 | C₅H₁₆Si₂ | Si-Si bond instead of Si-O-Si linkage |
Chloropentamethyldisilane | 1560-28-7 | C₅H₁₅ClSi₂ | Chlorinated disilane with Si-Si bond |
The structural variations among these compounds lead to differences in physical properties, chemical reactivity, and applications. For instance, Pentamethyldisiloxane lacks the reactive chloromethyl group, resulting in different chemical behavior compared to Chloromethylpentamethyldisiloxane .
Chemical Transformations Between Related Compounds
The interconversion between Chloromethylpentamethyldisiloxane and related compounds can be achieved through various chemical transformations, including:
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Hydrolysis of the chloromethyl group to form hydroxymethyl derivatives
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Reduction to form methyl-substituted derivatives
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Nucleophilic substitution with different nucleophiles to introduce diverse functional groups
These transformations expand the utility of Chloromethylpentamethyldisiloxane as a platform for accessing a broader range of functionalized organosilicon compounds .
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